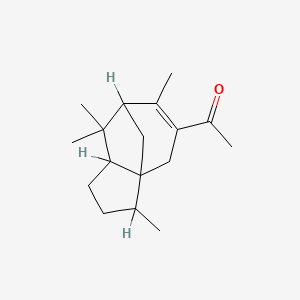

Methyl Cedryl Ketone

Descripción

The exact mass of the compound Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

68039-35-0 |

|---|---|

Fórmula molecular |

C17H26O |

Peso molecular |

246.4 g/mol |

Nombre IUPAC |

1-(2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl)ethanone |

InChI |

InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3 |

Clave InChI |

YBUIAJZFOGJGLJ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |

Otros números CAS |

68039-35-0 32388-55-9 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Methyl Cedryl Ketone from cedrene

An In-depth Technical Guide to the Synthesis of Methyl Cedryl Ketone from Cedrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MCK), commercially known as Acetyl Cedrene, Vertofix, or Lixetone, is a highly valued synthetic fragrance ingredient prized for its persistent and rich woody, amber, and musky aroma.[1][2] It is a cornerstone in the fragrance industry, widely incorporated into perfumes, soaps, cosmetics, and detergents to impart tenacity and a sophisticated woody character.[3][4][5] The primary industrial synthesis route involves the acetylation of cedrene, a sesquiterpene hydrocarbon derived from cedarwood oil.[5] This process is a classic example of a Friedel-Crafts acylation reaction, where an acetyl group is introduced onto the cedrene molecule.[6]

This technical guide provides a comprehensive overview of the synthesis of this compound from cedrene. It details the underlying chemical principles, presents specific experimental protocols derived from patent literature, summarizes key quantitative data, and illustrates the reaction and experimental workflows through diagrams.

Reaction Mechanism and Chemical Principles

The conversion of cedrene to this compound is achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of cedrene with an acylating agent, typically acetic anhydride, in the presence of an acid catalyst.[1][7]

Starting Materials:

-

Cedrene (C₁₅H₂₄): A tricyclic sesquiterpene found in cedarwood oil. The raw material is often a mixture of isomers, primarily α-cedrene and β-cedrene, and may also contain thujopsene.[1][8][9] Under the strong acidic conditions of the reaction, thujopsene can isomerize to cedrene, which is then acetylated.[1]

-

Acetic Anhydride ((CH₃CO)₂O): The acetylating agent that provides the acetyl group (CH₃CO).[10]

-

Catalyst: The reaction requires a strong acid to activate the acetic anhydride. Both protic acids (like polyphosphoric acid, sulfuric acid) and solid superacids have been effectively used.[1][11] The catalyst polarizes the acetic anhydride, facilitating the formation of a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich double bond of the cedrene ring.[12][13]

The overall reaction can be summarized as: C₁₅H₂₄ (Cedrene) + (CH₃CO)₂O (Acetic Anhydride) --[Acid Catalyst]--> C₁₇H₂₆O (this compound) + CH₃COOH (Acetic Acid)

Below is a diagram illustrating the general chemical transformation.

References

- 1. CN1130170A - Synthetic method for methyl cedrone - Google Patents [patents.google.com]

- 2. This compound | 32388-55-9 [chemicalbook.com]

- 3. foreverest.net [foreverest.net]

- 4. foreverest.net [foreverest.net]

- 5. Page loading... [guidechem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 8. This compound, 32388-55-9 [thegoodscentscompany.com]

- 9. Cedrene - Wikipedia [en.wikipedia.org]

- 10. celanese.com [celanese.com]

- 11. CN101265170B - Method for synthesizing methylcedrenone by using solid super-strong acid - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

A Technical Guide to the Natural Occurrence of Precursors for Methyl Cedryl Ketone

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Cedryl Ketone (MCK), also known commercially as Vertofix or Acetyl Cedrene, is a valuable synthetic ketone widely utilized in the fragrance industry for its persistent, dry, woody, and amber-like aroma.[1] While MCK itself is not reported to occur naturally, its synthesis relies on the chemical modification of naturally occurring sesquiterpenoid precursors.[1][2] The primary starting materials are derived from the essential oils of various coniferous trees, making the study of their natural sources, concentration, and extraction methodologies critically important.

This technical guide provides a comprehensive overview of the key natural precursors to this compound, their botanical origins, quantitative distribution, and the experimental protocols for their extraction and analysis. The primary precursors discussed are the sesquiterpenes α-cedrene , β-cedrene , thujopsene , and the sesquiterpene alcohol cedrol , which are major constituents of cedarwood oil.[3][4][5]

Primary Natural Precursors and Their Botanical Sources

The precursors to MCK are predominantly found in the essential oils of trees belonging to the Cupressaceae family, which includes junipers, cypresses, and true cedars.[5] The chemical composition of the essential oil, and thus the concentration of specific precursors, varies significantly based on the species, geographical origin, and the distillation technique employed.[4]

-

Juniperus virginiana (Eastern Red Cedar): Native to North America, this is a principal source for commercial "Virginia Cedarwood Oil." Its oil is particularly rich in α- and β-cedrene and also contains significant amounts of cedrol and thujopsene.[3][4][5]

-

Juniperus ashei and Juniperus mexicana (Texas Cedar): These species are the source of "Texas Cedarwood Oil," which is another major commercial source of cedrol and other related sesquiterpenes.[3][6][7]

-

Cupressus funebris (Chinese Weeping Cypress): This tree is the traditional source for "Chinese Cedarwood Oil," which is valued for its cedrol content.[3][7]

-

Platycladus orientalis (Oriental Arborvitae): The wood of this species is an exceptionally rich source of thujopsene, with concentrations reported as high as 53%.[8]

-

Cedrus atlantica (Atlas Cedar): The essential oil from this species is characterized by high levels of himachalenes, which are different sesquiterpenes, but it serves as a reference for the chemical diversity within "cedarwood" oils.[4][9]

Quantitative Data on Precursor Occurrence

The concentration of this compound precursors varies widely among different natural sources. The following table summarizes quantitative data reported in the scientific literature for the most significant compounds in key species.

| Botanical Source | Common Name | Precursor Compound | Concentration in Essential Oil (%) | Reference |

| Juniperus virginiana | Virginia Cedar | α-Cedrene | 20.0 - 35.0 | [5] |

| β-Cedrene | 4.0 - 8.0 | [5] | ||

| Thujopsene | 10.0 - 25.0 | [5] | ||

| Cedrol | 16.0 - 25.0 | [4][5] | ||

| Juniperus mexicana / ashei | Texas Cedar | Cedrol | ~19.0 - 20.0 | [3][6] |

| Cupressus funebris | Chinese Cedar | Cedrol | ≥ 8.0 | [3] |

| Platycladus orientalis | Oriental Arborvitae | Thujopsene | up to 53.0 | [8] |

| Thujopsis dolabrata | Hiba Arborvitae | Thujopsene | ~2.2 (of heartwood weight) | [10] |

| Cunninghamia lanceolata | China Fir | Thujopsene | ~2.0 (in debris) | [8] |

Biosynthesis of Sesquiterpenoid Precursors

Sesquiterpenes (C15) such as cedrene and thujopsene are biosynthesized in plants via the isoprenoid pathway. The key precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP). Specialized enzymes known as sesquiterpene synthases catalyze the complex cyclization of the linear FPP molecule to form the diverse carbocyclic skeletons of the different sesquiterpenes. Subsequent modifications, such as oxidation by cytochrome P450 enzymes, can then produce sesquiterpene alcohols like cedrol.

Caption: Simplified biosynthetic pathway of MCK precursors from FPP.

Experimental Protocols

The extraction, isolation, and analysis of MCK precursors from botanical sources involve well-established methodologies.

Extraction of Essential Oils

a) Steam Distillation: This is the most common industrial method for extracting cedarwood oil.[5][7]

-

Principle: Pressurized steam is passed through the raw plant material (e.g., wood chips, sawdust). The hot steam ruptures the plant's oil glands and volatilizes the aromatic compounds. The mixture of steam and oil vapor is then cooled, causing it to condense back into liquid form. The essential oil, being immiscible with water, is then separated from the aqueous phase (hydrosol).

-

Protocol Outline:

-

Comminute the heartwood of the source plant into small chips or sawdust to increase surface area.

-

Load the plant material into a still.

-

Introduce steam into the still. The temperature and pressure are controlled to optimize extraction without degrading the target compounds.

-

Pass the resulting vapor through a condenser to cool and liquefy it.

-

Collect the condensate in a separator (e.g., a Florentine flask) where the less dense essential oil naturally separates from the water.

-

Decant the essential oil layer.

-

b) Supercritical Fluid Extraction (SFE): A more modern technique that can yield high-quality extracts.[3][11]

-

Principle: Supercritical carbon dioxide (SC-CO₂) is used as a solvent. In its supercritical state (above 31.1 °C and 73.8 bar), CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is non-toxic, non-flammable, and easily removed from the extract by depressurization.

-

Protocol Outline:

-

Place the dried, ground plant material into an extraction vessel.

-

Pump liquid CO₂ into the vessel and heat/pressurize it to supercritical conditions.

-

Pass the SC-CO₂ through the plant material, where it dissolves the sesquiterpenoids.

-

Route the solute-rich fluid to a separator vessel at a lower pressure.

-

As the pressure drops, the CO₂ loses its solvent power, and the extracted oil precipitates out for collection. The CO₂ can then be recycled.

-

Isolation and Purification

For obtaining high-purity precursors, fractional distillation and recrystallization are employed.[12][13]

-

Fractional Vacuum Distillation: The crude essential oil is heated in a distillation column under vacuum. Compounds are separated based on their boiling points. Lighter components distill first, followed by fractions enriched in specific sesquiterpenes like cedrene and thujopsene, and finally the higher-boiling sesquiterpene alcohols like cedrol.[13]

-

Recrystallization: This technique is particularly effective for purifying cedrol, which is a solid at room temperature.[6][12] The cedrol-rich fraction from distillation is dissolved in a suitable solvent, and the solution is slowly cooled. The cedrol crystallizes out of the solution, leaving impurities behind in the solvent.

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard analytical technique for identifying and quantifying the volatile components of essential oils.[9]

-

Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vapor through a long, thin capillary column. Compounds separate based on their volatility and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum or "fingerprint" for each compound.

-

Protocol Outline:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC inlet.

-

Run a temperature program that gradually heats the GC oven to elute compounds in order of their boiling points.

-

Identify compounds by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).

-

Quantify the relative percentage of each compound by integrating the area of its corresponding peak in the chromatogram.

-

Caption: Workflow for extraction, analysis, and isolation of MCK precursors.

From Natural Precursor to Synthetic Product

The final step in producing this compound is a synthetic chemical reaction, typically a Friedel-Crafts acylation. In this process, the cedrene-rich fraction of the essential oil is reacted with an acetylating agent, such as acetic anhydride, in the presence of an acid catalyst to yield Acetyl Cedrene (MCK).[14][15]

Caption: Logical flow from natural source to synthetic this compound.

Conclusion

This compound is a synthetic fragrance molecule whose existence is intrinsically linked to the natural world. Its primary precursors—cedrene, cedrol, and thujopsene—are abundant sesquiterpenoids found in the essential oils of specific coniferous trees, most notably species of Juniperus and Cupressus. Understanding the botanical sources, quantitative variability, and the well-established protocols for extraction and analysis of these precursors is fundamental for ensuring a stable supply chain for the fragrance industry and provides a rich area of study for natural product chemists, researchers, and drug development professionals interested in the applications of sesquiterpenoids.

References

- 1. This compound / Vertofix (32388-55-9) — Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]

- 2. This compound replacer, 91722-61-1 [thegoodscentscompany.com]

- 3. ecommons.cornell.edu [ecommons.cornell.edu]

- 4. explorationpub.com [explorationpub.com]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cedrol - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. foreverest.net [foreverest.net]

- 9. Chemical variability and antioxidant activity of <i>Cedrus atlantica Manetti</i> essential oils isolated from wood tar and sawdust - Arabian Journal of Chemistry [arabjchem.org]

- 10. Thujopsene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. (+)-Cedrol | C15H26O | CID 6708665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

- 14. foreverest.net [foreverest.net]

- 15. CN1130170A - Synthetic method for methyl cedrone - Google Patents [patents.google.com]

The Olfactory Nuances of Methyl Cedryl Ketone: A Technical Guide to Isomer Analysis

For Researchers, Scientists, and Drug Development Professionals

Methyl Cedryl Ketone (MCK), a cornerstone of modern perfumery celebrated for its rich, woody, and ambery character, is not a single entity but a complex mixture of isomers. The subtle variations in the chemical structure of these isomers can lead to significant differences in their olfactory profiles, influencing the overall fragrance composition. This technical guide provides an in-depth exploration of the olfactory analysis of this compound isomers, detailing experimental protocols and data presentation for a comprehensive understanding of their individual contributions to this popular scent.

Physicochemical and Olfactory Properties of this compound Isomers

Commercial this compound, often sold under trade names such as Vertofix®, is primarily the product of the acetylation of cedrene, a sesquiterpene derived from cedarwood oil. The technical mixture typically contains 65-85% of the main active isomer, acetyl cedrene, with the remainder composed of various structural isomers and by-products from the synthesis process. One notable component is a "G Isomer," which is formed from the acetylation of thujopsene, another constituent of the cedarwood oil fractions, and can comprise 5-10% of the commercial product.[1]

| Property | Acetyl Cedrene (Commercial Mixture) | Principal Isomer (Hypothetical Data) | 'G Isomer' (Hypothetical Data) | Other Isomers (Hypothetical Data) |

| Synonyms | This compound, Vertofix®, Lixetone®[4][5] | 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone | Isomer derived from thujopsene | Various structural isomers |

| CAS Number | 32388-55-9[4][6] | - | - | - |

| Molecular Formula | C₁₇H₂₆O[7] | C₁₇H₂₆O | C₁₇H₂₆O | C₁₇H₂₆O |

| Molecular Weight | 246.39 g/mol [7] | 246.39 g/mol | 246.39 g/mol | 246.39 g/mol |

| Boiling Point | ~272 °C[6] | - | - | - |

| Appearance | Colorless to pale yellow liquid[3] | - | - | - |

| Odor Type | Woody, Ambery[2] | Woody, Cedar, Dry | Ambery, Musky, Leathery | Earthy, Camphorous |

| Odor Threshold (ng/L in air) | - | To be determined | To be determined | To be determined |

| Odor Intensity (at 1% in ethanol) | High[2] | To be determined | To be determined | To be determined |

| Key Odor Descriptors | Woody, ambery, dry, cedar[2] | To be determined | To be determined | To be determined |

Note: Hypothetical data is included to illustrate the target information to be obtained through the described experimental protocols.

Experimental Protocols

Isomer Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

A crucial first step in the olfactory analysis of MCK isomers is their separation and identification. High-resolution gas chromatography coupled with mass spectrometry is the ideal technique for this purpose.

Methodology:

-

Sample Preparation: Dilute the commercial MCK sample (e.g., 1% in ethanol) to an appropriate concentration for GC-MS analysis.

-

GC-MS System: An Agilent 7890B GC coupled to a 5977 Mass Spectrometer, or a similar high-performance system.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpene isomers. For enhanced separation of structurally similar isomers, a more polar column like a Supelcowax 10 could also be tested.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 3 °C/min to 240 °C.[8]

-

Final hold: 240 °C for 10 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Mass Spectrometer:

-

Data Analysis: Identify individual isomers by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values for sesquiterpene ketones.

Olfactory Profile Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the sensory evaluation of individual compounds as they elute from the GC column, providing detailed information on the odor character of each MCK isomer.

Methodology:

-

GC-O System: A GC-MS system as described above, equipped with an olfactory port that splits the column effluent between the MS detector and a sniffing port.

-

Panelists: A panel of at least four trained sensory assessors.

-

Procedure:

-

Each panelist sniffs the effluent from the olfactory port throughout the chromatographic run.

-

Panelists record the retention time, duration, and a detailed description of each odor event.

-

The intensity of each odor can be rated on a standardized scale (e.g., a 5-point scale from 0 = no odor to 5 = very strong odor).

-

-

Data Analysis: The olfactograms from each panelist are combined to create a comprehensive sensory profile for each separated isomer. The odor descriptions are compiled, and the average intensity ratings are calculated. This data can be used to determine the Odor Activity Value (OAV) for each isomer if the odor threshold is also determined.

Sensory Panel Evaluation

A trained sensory panel can provide detailed and standardized descriptions of the olfactory profiles of the isolated MCK isomers.

Methodology:

-

Panelist Selection and Training: Select 10-12 panelists based on their ability to discriminate and describe woody and ambery scents. Train them using a lexicon of relevant odor descriptors.

-

Sample Preparation: Prepare solutions of the isolated MCK isomers in an odorless solvent (e.g., ethanol or dipropylene glycol) at various concentrations.

-

Evaluation Procedure:

-

Present the samples to the panelists on smelling strips in a randomized and blind manner.

-

Panelists rate the intensity of predefined odor descriptors (e.g., woody, ambery, musky, leathery, cedar, earthy, sweet, dry) on a labeled magnitude scale (LMS).

-

Panelists also provide free-text descriptions of the overall scent.

-

-

Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the olfactory profiles of the isomers.

Olfactory Receptor Signaling Pathway

The perception of odorants like this compound begins with the interaction of the isomer molecules with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to MCK isomers have not been definitively identified, the general signaling cascade is well-established.

Upon binding of an MCK isomer to its cognate OR, a conformational change in the receptor activates a coupled G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb and then to higher brain centers for processing and perception of the woody and ambery scent.

References

- 1. ScenTree - Vertofix® (CAS N° 32388-55-9) [scentree.co]

- 2. This compound / Vertofix (32388-55-9) — Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]

- 3. foreverest.net [foreverest.net]

- 4. Acetylcedrene | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - Vertofix® (CAS N° 32388-55-9) [scentree.co]

- 6. This compound | 32388-55-9 [chemicalbook.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. GC-MS of 4 commercial perfumes [zenodo.org]

A Technical Guide to Methyl Cedryl Ketone (CAS 32388-55-9): Properties, Analysis, and Safety

Abstract

Methyl Cedryl Ketone (MCK), registered under CAS number 32388-55-9, is a key synthetic fragrance ingredient prized for its complex woody, amber, and musky aroma. Also widely known as Acetyl Cedrene, it is a cornerstone in modern perfumery, valued for its substantivity and role as a fixative. This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, synthesis, analytical methodologies, toxicological profile, and regulatory status. Detailed experimental protocols for its analysis and safety assessment are provided, alongside visualizations of key processes to support researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is an alicyclic ketone that is a complex mixture of isomers.[1] The specific stereoisomer, [3R-(3α,3aβ,7β,8aα)]-1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one, is a primary component.[2][3] It is commercially available under various trade names, including Vertofix, Lixetone, and Cedrylone.[2][3] MCK is a colorless to yellow, slightly viscous liquid with a characteristic strong, woody, and long-lasting scent.[4] Its primary application is as a fragrance ingredient in a wide array of consumer products, from fine fragrances and cosmetics to household cleaning agents.[3][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 32388-55-9 | [7] |

| EC Number | 251-020-3 | [8] |

| Molecular Formula | C₁₇H₂₆O | [3][7] |

| Molecular Weight | 246.39 g/mol | [2][7] |

| Appearance | Liquid; Clear yellow to greenish-brown | [7][9] |

| Odor | Woody, amber, musk, cedar | [9][10] |

| Boiling Point | 175 - 200°C (lit.); 320.9 °C at 101.8 kPa | [9][11] |

| Flash Point | > 100 °C | [9][12] |

| Density @ 20°C | 0.996 – 1.011 g/mL | |

| Refractive Index @ 20°C | 1.5160 – 1.5220 | |

| Vapor Pressure | 0.000084 mm Hg @ 25°C (estimated) | [9] |

| Water Solubility | 6 mg/L @ 23°C; Generally insoluble | [11] |

| Log P (n-octanol/water) | 5.6 - 5.9 | [11] |

| Purity (Assay) | 35-75% GC; >75% Total Ketones | |

Synthesis and Manufacturing

This compound is synthesized via the acetylation of cedrene.[13][14] Cedrene is a sesquiterpene derived from cedarwood oil, making MCK a nature-derived synthetic molecule.[13][14] The process involves reacting cedrene isomers (α-cedrene, β-cedrene) and related sesquiterpenes with an acetylating agent, typically in the presence of a catalyst, to yield the target ketone.[13][14]

Analytical Methodologies

The quality control and characterization of this compound rely on standard analytical techniques, primarily chromatographic methods.

Purity and Composition Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard method for determining the purity and isomeric composition of MCK.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is employed for definitive identification of the components and impurities.[15][16]

Experimental Protocol: Purity Analysis by GC-MS

This protocol provides a general methodology for the qualitative and quantitative analysis of this compound.

-

1. Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as ethanol or hexane.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

-

-

2. Instrumentation (Typical Parameters):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

-

3. Data Analysis:

-

Identify the this compound isomers by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

-

Calculate the relative percentage of each component by peak area normalization. The sum of all ketone-related peaks is reported as "Total Ketones".

-

Toxicological Profile and Safety Assessment

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), concluding it is safe for use in consumer products under current practices.

Table 2: Summary of Key Toxicological Endpoints

| Endpoint | Result | Guideline/Method | Source(s) |

|---|---|---|---|

| Repeated Dose Toxicity (Dermal) | NOAEL: 20.28 mg/kg/day | OECD TG 411 (Subchronic, Rat) | [2] |

| Genotoxicity | Not genotoxic | OECD TG 471 (Bacterial Reverse Mutation) & in vitro Chromosome Aberration | [2] |

| Skin Sensitization | Sub-category 1B; May cause an allergic skin reaction | GHS Classification | [1][8][11] |

| Skin Penetration (in vitro) | 13.52% of applied dose absorbed over 48 hours | In vitro human skin penetration study |[2] |

Experimental Protocol: In Vitro Dermal Absorption

The dermal absorption of MCK was determined in a study compliant with FDA guidelines.[2] This protocol is a summary of that methodology.

-

1. Objective: To quantify the percutaneous absorption of ¹⁴C-radiolabeled Acetyl Cedrene through human epidermal membranes.

-

2. Materials:

-

Full-thickness human skin from cosmetic surgery.

-

¹⁴C-labeled Acetyl Cedrene.

-

Franz diffusion cells.

-

Receptor fluid: 50% ethanol/water solution.

-

Liquid Scintillation Counter.

-

-

3. Methodology:

-

Human skin samples are heat-separated to obtain epidermal membranes.

-

Membranes are mounted onto static Franz diffusion cells, separating the donor and receptor chambers.

-

A 1% solution of ¹⁴C-Acetyl Cedrene in ethanol is applied to the surface of the unoccluded membranes.

-

The receptor fluid is sampled at specified time points (e.g., 2, 8, 24, 36, 48 hours).

-

At the end of the study (48h), the membrane surface is wiped, and tape strips are used to collect the stratum corneum. The remaining epidermis and dermis are also collected.

-

The radioactivity in the receptor fluid samples and all skin compartments is quantified by liquid scintillation counting.

-

-

4. Data Analysis:

-

The percentage of the applied dose in each compartment (surface wipe, tape strips, epidermis, dermis, receptor fluid) is calculated.

-

The total absorbed dose is determined by combining the amount in the receptor fluid with the amount remaining in the epidermis and dermis.[2]

-

Fragrance Safety and Quantitative Risk Assessment (QRA)

For skin sensitization, the fragrance industry employs a Quantitative Risk Assessment (QRA) approach to establish safe use levels in consumer products. This involves determining a No Expected Sensitization Induction Level (NESIL) from clinical or preclinical data and combining it with exposure estimates for different product types to derive acceptable concentration limits. For Acetyl Cedrene, the skin sensitization NESIL is 35000 µg/cm².[2]

Environmental Fate and Ecotoxicity

MCK is classified as very toxic to aquatic life with long-lasting effects.[1][8][9] Its environmental properties have been assessed, indicating it is persistent but not bioaccumulative according to IFRA standards.[2][17]

Table 3: Summary of Environmental Data

| Endpoint | Result | Guideline/Method | Source(s) |

|---|---|---|---|

| Biodegradability | 36% in 28 days (Not readily biodegradable) | OECD TG 301F | [1][2] |

| Bioaccumulation | BCF: 1898 | OECD TG 305 | [2] |

| Acute Fish Toxicity | LC50 (96h): 2.15 mg/L (Pimephales promelas) | EPA/ASTM | [2] |

| Chronic Invertebrate Toxicity | NOEC (21d): 0.087 mg/L (Daphnia magna) | OECD TG 211 | [2] |

| Environmental Classification | Persistent (P), Not Bioaccumulative (not B), Toxic (T) | Domestic Hazard Thresholds (Australia) |[17] |

Regulatory Status

This compound is a globally registered and regulated substance for use in fragrance applications.

Table 4: Regulatory Information

| Regulation/Inventory | Status/Identifier | Source(s) |

|---|---|---|

| REACH (EU) | Registered (01-2119969651-28-xxxx) | [2][9] |

| TSCA (USA) | Listed on Inventory | [3] |

| IFRA | Subject to IFRA Standards | [2][5] |

| AICIS (Australia) | Listed on Inventory | [3][17] |

| GHS/CLP | H317: Skin Sens. 1B; H410: Aquatic Chronic 1 |[1][8][11] |

Conclusion

This compound (CAS 32388-55-9) is a well-characterized synthetic fragrance raw material with a robust dataset supporting its safe use. Its woody-amber scent profile, stability, and fixative properties make it an invaluable ingredient in perfumery. While it is classified as a skin sensitizer and is persistent in the environment, established risk assessment frameworks and regulatory standards ensure its safe application in consumer goods. The technical data and protocols summarized in this guide provide a comprehensive resource for professionals engaged in chemical research, product development, and safety assessment.

References

- 1. finefrag.com [finefrag.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Acetylcedrene | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound / Vertofix (32388-55-9) — Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]

- 6. foreverest.net [foreverest.net]

- 7. indenta.com [indenta.com]

- 8. prodasynth.com [prodasynth.com]

- 9. directpcw.com [directpcw.com]

- 10. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound, 32388-55-9 [thegoodscentscompany.com]

- 14. This compound, 32388-55-9 [thegoodscentscompany.com]

- 15. This compound | C17H26O | CID 71311382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Analysis of Methyl Cedryl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Cedryl Ketone (MCK), also known as Acetyl Cedrene. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's structural and analytical characteristics. This document presents available spectroscopic data (NMR, IR, MS), outlines standardized experimental protocols, and illustrates the analytical workflow.

Introduction

This compound is a widely used fragrance ingredient prized for its rich, woody, and amber-like aroma.[1] Its chemical formula is C₁₇H₂₆O, and it has a molecular weight of approximately 246.39 g/mol .[1][2][3][4][5] Accurate spectroscopic analysis is crucial for its identification, quality control, and for understanding its chemical behavior in various formulations. This guide summarizes the key spectroscopic features of MCK.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.1 - 2.3 | s | 3H | -C(=O)CH₃ |

| ~ 1.8 - 2.5 | m | - | Allylic & Propargylic Protons |

| ~ 1.2 - 1.6 | m | - | Aliphatic CH₂ |

| ~ 0.7 - 1.3 | m | - | Aliphatic CH₃ & CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| > 200 | C=O | Ketone Carbonyl |

| ~ 120 - 160 | C=C | Alkene Carbons |

| ~ 40 - 55 | CH, CH₂, CH₃ | Allylic, Benzylic, adjacent to C=O |

| ~ 10 - 50 | CH, CH₂, CH₃ | Aliphatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for this compound is the strong carbonyl (C=O) stretch.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 2850 - 3000 | Strong | C-H | Stretch |

| ~ 1685 - 1715 | Strong | C=O | Stretch (Ketone)[10][11][12][13] |

| ~ 1640 - 1680 | Medium | C=C | Stretch (Alkene) |

| ~ 1350 - 1470 | Medium | C-H | Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak [M]⁺ for this compound would be observed at m/z 246.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 246 | [M]⁺ | Molecular Ion |

| 231 | [M-15]⁺ | Loss of CH₃ |

| 203 | [M-43]⁺ | Loss of C(=O)CH₃ |

| 43 | Base Peak | [CH₃C=O]⁺ (Acylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set an appropriate temperature program to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-400.

-

The mass spectrum of the peak corresponding to this compound is recorded.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. foreverest.net [foreverest.net]

- 2. Acetylcedrene | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H26O | CID 71311382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetyl cedrene [chembk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

The Discovery and Synthesis of Acetyl Cedrene: A Technical Guide

Introduction

Acetyl cedrene, a synthetic fragrance compound prized for its rich, woody, and amber-like aroma, is a cornerstone of modern perfumery. Known commercially under trade names such as Vertofix® and Lixetone®, it is valued for its excellent tenacity and fixative properties in a wide range of scented products. This technical guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and the olfactory signaling pathway associated with acetyl cedrene, intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

History and Discovery

The development of acetyl cedrene is rooted in the chemical modification of cedrene, a naturally occurring sesquiterpene found in the essential oil of cedarwood. While the exact timeline of its initial discovery is not extensively documented in readily available literature, key scientific publications from the early 1970s lay the groundwork for its synthesis and characterization. A notable contribution to the understanding of the acylation of related terpenes is the work of Kitchens, Daeniker, Hochstetler, Kaiser, and Blount, published in the Journal of Organic Chemistry in 1972. Their research on the acetylation of thujopsene, a compound often found alongside cedrene in cedarwood oil, provided valuable insights into the reaction mechanisms that are also applicable to the synthesis of acetyl cedrene. Further developments and commercial production were advanced by fragrance companies such as International Flavors & Fragrances (IFF), who marketed the compound under the name Vertofix®.

Chemical and Physical Properties

Acetyl cedrene is a complex mixture of isomers, with the primary component being 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethan-1-one. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆O | |

| Molecular Weight | 246.39 g/mol | |

| CAS Number | 32388-55-9 | |

| Appearance | Pale yellow to reddish-yellow transparent liquid | |

| Odor | Woody, amber, with cedar and musky notes | |

| Boiling Point | Approximately 340.6 °C at 760 mmHg | |

| Density | Approximately 1.00 g/cm³ | |

| Refractive Index | Approximately 1.517 at 20°C | |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. |

Synthesis of Acetyl Cedrene

The primary industrial synthesis of acetyl cedrene is achieved through the Friedel-Crafts acylation of α-cedrene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the cedrene backbone.

General Reaction Scheme

The reaction involves the treatment of α-cedrene with an acetylating agent, typically acetic anhydride, in the presence of a Lewis or protic acid catalyst.

Reactants:

-

α-Cedrene: The starting sesquiterpene, typically sourced from cedarwood oil.

-

Acetic Anhydride: The acetylating agent.

-

Catalyst: A Lewis acid (e.g., aluminum chloride, zinc chloride) or a protic acid (e.g., polyphosphoric acid, sulfuric acid).

Experimental Protocol: Friedel-Crafts Acylation of α-Cedrene

The following is a representative experimental protocol for the synthesis of acetyl cedrene, based on typical Friedel-Crafts acylation procedures.

Materials:

-

α-Cedrene

-

Acetic anhydride

-

Polyphosphoric acid

-

Toluene (or another suitable solvent)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with polyphosphoric acid. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reactants: Toluene is added to the flask, and the mixture is stirred. A solution of α-cedrene and acetic anhydride in toluene is prepared and transferred to the dropping funnel.

-

Reaction: The α-cedrene and acetic anhydride solution is added dropwise to the stirred polyphosphoric acid suspension. The reaction temperature is maintained at a specific point (e.g., 60-80°C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield acetyl cedrene as a pale yellow to reddish-yellow liquid.

Spectroscopic Characterization

The structure of acetyl cedrene is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of acetyl cedrene is complex due to the presence of numerous aliphatic protons. Key signals would include those for the methyl groups, the acetyl methyl group (a singlet), and the olefinic proton.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 17 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of acetyl cedrene (m/z = 246). The fragmentation pattern would be complex, reflecting the intricate cyclic structure of the molecule.

Biological Interaction: Olfactory Signaling Pathway

While acetyl cedrene itself has not been the direct subject of extensive research into its specific biological signaling pathways beyond its olfactory properties, studies on its precursor, α-cedrene, have shed light on its interaction with olfactory receptors. It has been demonstrated that α-cedrene is an agonist of the human olfactory receptor OR10J5. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Figure 1. Simplified signaling pathway of an olfactory sensory neuron upon activation by an odorant like acetyl cedrene or its precursor, α-cedrene.

The binding of the odorant to OR10J5 activates the associated G-protein (Gα_olf), which in turn stimulates adenylyl cyclase III to produce cyclic AMP (cAMP) from ATP. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions. This influx causes depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Applications and Significance

Acetyl cedrene's primary application is as a fragrance ingredient in a vast array of consumer products, including fine fragrances, cosmetics, soaps, detergents, and other household items. Its woody and ambery character provides a warm and long-lasting base note in perfume compositions. Its stability and substantivity make it a valuable component for ensuring the longevity of a fragrance on the skin or in a product.

Conclusion

Acetyl cedrene is a significant synthetic molecule in the fragrance industry, valued for its desirable olfactory properties and performance as a fixative. Its synthesis via the Friedel-Crafts acylation of naturally derived cedrene is a classic example of the chemical modification of natural products to create novel and valuable compounds. The elucidation of its interaction with specific olfactory receptors provides a deeper understanding of the molecular basis of scent perception and opens avenues for further research into the structure-activity relationships of fragrance molecules. This guide has provided a comprehensive overview of the key technical aspects of acetyl cedrene, from its historical context to its biological interactions, serving as a valuable resource for professionals in the chemical and life sciences.

Environmental Fate and Biodegradability of Methyl Cedryl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Cedryl Ketone (MCK), also known commercially as Vertofix, is a widely used fragrance ingredient prized for its woody, amber-like scent. As a synthetic ketone structurally related to natural cedrene, its environmental persistence and ultimate fate are of significant interest to ensure its safe use. This technical guide provides a comprehensive overview of the available data on the environmental fate and biodegradability of this compound, including its potential for bioaccumulation and mobility in various environmental compartments. The information is presented to aid researchers, scientists, and drug development professionals in understanding the environmental profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32388-55-9 | [1] |

| Molecular Formula | C₁₇H₂₆O | [1] |

| Molecular Weight | 246.39 g/mol | [1] |

| Water Solubility | 6 mg/L at 23 °C | [2] |

| Vapor Pressure | 250 Pa at 25 °C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.6 - 5.9 | [3] |

Environmental Fate

Biodegradability

Studies on the biodegradability of this compound indicate that it is not readily biodegradable but may undergo inherent biodegradation to some extent.

Table 2: Summary of Biodegradability Data for this compound

| Test Type | Guideline | Result | Duration | Reference |

| Ready Biodegradability | OECD 301F | 36% | 28 days | [1] |

| Inherent Biodegradability | OECD 302C | 29% | 13 days | [1] |

Based on the result of the OECD 301F study, this compound does not meet the criteria for being classified as "readily biodegradable" (typically >60% degradation within a 10-day window). The result from the inherent biodegradability test (OECD 302C) suggests that under conditions with a higher microbial density and longer adaptation times, some degradation can occur.

Mobility in Soil

The potential for this compound to move through soil is determined by its adsorption to soil particles. A high soil organic carbon-water partitioning coefficient (Koc) indicates that the substance is likely to be immobile in soil.

Table 3: Soil Sorption Data for this compound

| Parameter | Value | Reference |

| Log Kₒc | 3.5 - 5.1 | [3] |

A log Koc value in this range suggests that this compound has a low to very low mobility in soil and will tend to adsorb to soil organic matter.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a key environmental concern. The bioconcentration factor (BCF) is a measure of this potential.

Table 4: Bioaccumulation Data for this compound (Acetyl Cedrene)

| Species | Guideline | BCF Value (L/kg wet weight) | Exposure | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | OECD 305 | 867 - 3920 | 28 days | [3] |

| Cyprinus carpio (Common Carp) | OECD 305 | 200 - 820 (whole body) | Not Specified | [2] |

The BCF values indicate a potential for bioaccumulation in aquatic organisms. However, the whole-body BCF for common carp is below the threshold for being classified as "bioaccumulative" (BCF > 2000) under some regulatory frameworks. It is important to note that the BCF in rainbow trout varied significantly depending on the tissue analyzed.[3]

Abiotic Degradation

Hydrolysis: No experimental data from studies following guidelines such as OECD 111 are available for the hydrolysis of this compound. However, based on its chemical structure, which lacks hydrolyzable functional groups, it is not expected to undergo significant hydrolysis under environmental pH conditions (pH 4-9).[4][5]

Photolysis: There is a lack of experimental data on the photodegradation of this compound in water. Therefore, its aquatic photolysis rate and quantum yield are unknown. In the atmosphere, it is predicted to degrade rapidly by reaction with hydroxyl radicals, with an estimated half-life of a few hours.[6]

Experimental Protocols

While specific, detailed experimental protocols for the cited studies on this compound are not publicly available, this section outlines the general methodologies based on the referenced OECD guidelines.

OECD 301F: Manometric Respirometry Test (Ready Biodegradability)

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used. The concentration of microorganisms in the test vessel is generally in the range of 30 mg/L.

-

Test Substance: The test substance is added as the sole source of carbon at a concentration that results in a theoretical oxygen demand (ThOD) of 50-100 mg/L.

-

Procedure: The test substance, mineral medium, and inoculum are placed in sealed bottles connected to a respirometer. The oxygen consumption is measured over 28 days at a constant temperature (typically 20-24°C) in the dark.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. WO2023020883A1 - Improvements in or relating to organic compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Cedryl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Cedryl Ketone (MCK), a synthetic alicyclic ketone, is a prominent ingredient in the fragrance industry, valued for its persistent woody and amber notes. While its olfactory properties are well-documented, a comprehensive understanding of its physicochemical characteristics is essential for its application in diverse formulations, ensuring quality, stability, and safety. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, including its chemical identity, and physical and spectral characteristics. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in quality control and further studies.

Chemical Identity

This compound is chemically known as 1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one.[1] It is also recognized by several synonyms, the most common being Acetyl Cedrene and the commercial name Vertofix.[2]

| Identifier | Value |

| Chemical Name | 1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one[1] |

| Synonyms | Acetyl Cedrene, Vertofix, Lignofix, Methyl cedrylone, MCK[2] |

| CAS Number | 32388-55-9[1][2] |

| Molecular Formula | C₁₇H₂₆O[2] |

| Molecular Weight | 246.39 g/mol [2][3] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various solvents and formulations, as well as for safety and handling considerations.

Physical Properties

| Property | Value | Reference |

| Appearance | Pale yellow to brown liquid | [2] |

| Odor | Woody, amber | [2] |

| Boiling Point | 272 °C at 760 mmHg | [3][4][5] |

| Melting Point | Not available | [5] |

| Density | 0.997 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.516 | [3][4] |

| Flash Point | > 100 °C | [1][3] |

| Vapor Pressure | ~0.000532 mmHg at 25°C | |

| Solubility | Insoluble in water; Soluble in alcohol and paraffin oil.[4] |

Spectral Data

While detailed spectral data is not widely published in open literature, general characteristics for ketones can be expected. PubChem lists a GC-MS spectrum for this compound, which can be a valuable resource for identification.[6]

| Spectral Data Type | Expected Characteristics |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of a carbonyl (C=O) group in a ketone, typically in the range of 1700-1725 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the various protons in the complex alicyclic structure. Protons alpha to the carbonyl group would be expected to appear in the δ 2.0-2.5 ppm region. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal for the carbonyl carbon in the downfield region of the spectrum (typically δ 190-220 ppm), along with signals for the other carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of its structure. |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

A small quantity of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Methodology:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed empty.

-

The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The pycnometer is weighed again to determine the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Pensky-Martens Closed-Cup Tester)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology:

-

The sample cup of a Pensky-Martens closed-cup tester is filled with this compound to the marked level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is directed into the cup's opening.

-

The flash point is the lowest temperature at which the vapors of the sample ignite.

Determination of Water Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

-

A known volume of distilled water (e.g., 10 mL) is placed in a test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

-

The test tube is stoppered and shaken vigorously for a set period.

-

The mixture is allowed to stand and observed for the presence of two distinct layers or a homogenous solution. The insolubility of this compound in water would be confirmed by the presence of two phases.

Spectroscopic Analysis

3.6.1. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

The ATR crystal is cleaned with a suitable solvent.

-

A background spectrum of the clean, empty crystal is recorded.

-

A small drop of this compound is placed on the ATR crystal.

-

The spectrum of the sample is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

3.6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

3.6.3. Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

-

A dilute solution of this compound in a volatile solvent is prepared.

-

The solution is injected into the gas chromatograph, which separates the components of the sample.

-

The separated components are introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.[8]

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the physicochemical characterization of this compound.

References

- 1. finefrag.com [finefrag.com]

- 2. foreverest.net [foreverest.net]

- 3. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 32388-55-9 [chemicalbook.com]

- 5. directpcw.com [directpcw.com]

- 6. This compound | C17H26O | CID 71311382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Methyl Cedryl Ketone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl Cedryl Ketone (MCK), also known as Acetyl Cedrene, is a synthetic aromatic compound prized for its characteristic deep, woody, and amber scent.[1] Due to these olfactory properties, it is a key ingredient in the fragrance industry, widely used in perfumes, soaps, detergents, and other cosmetic products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control in raw materials and finished products, formulation development, and ensuring compliance with regulatory standards for fragrance allergens.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The method provides high separation efficiency through the gas chromatograph and definitive identification and quantification based on the unique mass spectrum of the analyte. This document outlines a comprehensive protocol for the extraction and subsequent GC-MS analysis of this compound from a cosmetic matrix.

Principle

The GC-MS method is based on the separation of volatile organic compounds in a sample mixture. The sample extract is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) carries the vaporized analytes through a heated capillary column.[5] Compounds are separated based on their boiling points and affinity for the column's stationary phase; compounds with lower boiling points generally elute from the column faster.[5] Upon exiting the column, the separated compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment into characteristic, reproducible patterns of charged ions.[6] The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, and a detector measures their abundance.[6] The resulting mass spectrum serves as a molecular "fingerprint" for identification, while the peak area from the chromatogram is used for quantification against a standard curve.

Experimental Protocols

1. Reagents and Materials

-

This compound analytical standard (≥98% purity)

-

Methyl tert-butyl ether (MTBE), HPLC or GC grade

-

Anhydrous sodium sulfate (ACS grade)

-

Methanol, HPLC or GC grade

-

Homogenized sample matrix (e.g., cosmetic cream, lotion)

-

Volumetric flasks (10 mL, 50 mL)

-

Micropipettes and tips

-

Glass centrifuge tubes (15 mL) with screw caps

-

Vortex mixer

-

Centrifuge

-

GC vials (2 mL) with PTFE-lined caps

2. Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These standards are used to generate the calibration curve for quantification.

3. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted for extracting this compound from a semi-solid cosmetic matrix.[4]

-

Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

-

Add 5 mL of MTBE to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure the complete transfer of this compound into the organic solvent.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous/solid phases.

-

Carefully transfer the upper organic layer (MTBE) into a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Allow the extract to stand for 5 minutes, then transfer the dried extract into a 2 mL GC vial for analysis.

Data Presentation

Quantitative data for this compound and the instrumental parameters for its analysis are summarized below.

Table 1: Key Properties and Quantitative Data for this compound

| Parameter | Value | Reference |

| Chemical Name | 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one | [3] |

| Synonyms | Acetyl Cedrene, MCK | [1] |

| Molecular Formula | C₁₇H₂₆O | [7] |

| Molecular Weight | 246.39 g/mol | [1] |

| Molecular Ion (M+) | m/z 246 | [7] |

| Key Mass Fragments | m/z 231 ([M-15]⁺), 203 ([M-43]⁺), 43 ([CH₃CO]⁺, often the base peak) | [4][6] |

Table 2: Recommended GC-MS Instrumentation and Parameters

| Component | Parameter | Setting |

| Gas Chromatograph | GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | |

| Injection Volume | 1 µL | |

| Injector Temperature | 250 °C | |

| Injection Mode | Split (Split ratio 20:1, adjust as needed) | |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 min | |

| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C | |

| MS Transfer Line Temp. | 280 °C | |

| Mass Scan Range | m/z 40-400 | |

| Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity using key fragments (e.g., m/z 231, 203, 43) |

Data Analysis and Quantification

-

Identification: The identity of this compound in a sample is confirmed by comparing its retention time and the acquired mass spectrum with that of a known analytical standard. The spectrum can also be matched against a commercial mass spectral library, such as the Wiley Registry.[5]

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Apply linear regression to the data. The concentration of this compound in the prepared samples is then calculated using the regression equation from the calibration curve.

Diagrams

Caption: Experimental workflow from sample preparation to final data reporting.

References

- 1. foreverest.net [foreverest.net]

- 2. This compound | 32388-55-9 [chemicalbook.com]

- 3. Acetylcedrene | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C17H26O | CID 71311382 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Methyl Cedryl Ketone Enantiomers by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the chiral separation of Methyl Cedryl Ketone (MCK) enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a common fragrance ingredient also known as Acetyl Cedrene, possesses a chiral center, making the separation and quantification of its enantiomers critical for quality control, regulatory compliance, and stereoselective biological studies.[1][2][3] The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for the enantioseparation of ketones and other chiral molecules.[4] This application note includes a detailed experimental protocol, a table summarizing expected chromatographic parameters, and a workflow diagram for method development.

Introduction

Chirality is a fundamental property in pharmaceutical and chemical industries, as enantiomers of the same compound can exhibit significantly different pharmacological, toxicological, and sensory properties.[5][6] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and versatile technique for the analytical and preparative separation of enantiomers.[1][] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including ketones.[4][8]

This compound (MCK) is a widely used fragrance component with a complex structure containing multiple chiral centers. The resolution of its enantiomers is essential for understanding its olfactory properties and for ensuring product consistency. This protocol outlines a starting point for the development of a robust HPLC method for the chiral separation of MCK enantiomers.

Experimental Protocols

This section details the materials, reagents, and procedures for the chiral HPLC separation of this compound enantiomers.

Materials and Reagents

-

Racemic this compound (Acetyl Cedrene): Analytical standard grade.

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Chiral HPLC Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the chiral separation.

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC with UV detector |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) = 95 / 5 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane/IPA 95:5).

-

Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC System Preparation and Operation

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Set the UV detector to a wavelength of 220 nm.

-

Inject 10 µL of the prepared sample solution.

-

Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Data Presentation

The following table presents hypothetical data for the chiral separation of this compound enantiomers based on the proposed method. Actual results may vary and optimization may be required.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | 8.5 min | 10.2 min |

| Resolution (R_s) | - | 2.1 |

| Capacity Factor (k') | 3.25 | 4.10 |

| Selectivity Factor (α) | - | 1.26 |

Method Optimization

If the initial separation is not satisfactory, the following parameters can be adjusted to improve resolution:

-

Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter.[4] Decreasing the percentage of IPA will generally increase retention times and may improve resolution. Ratios from 99:1 to 90:10 (n-Hexane:IPA) should be explored.

-

Alcohol Modifier: Other alcohols, such as ethanol, can be used in place of IPA and may offer different selectivity.

-

Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can enhance resolution but will lead to longer analysis times.

-

Temperature: Varying the column temperature can influence enantioselectivity.[4] Lower temperatures often result in better resolution.